N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Description
This compound features a tricyclic core structure with a 4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene backbone. Key substituents include a 2,4-difluorophenylmethyl group at the N-position, a methyl group at C7, and a phenylmethoxy group at C11.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O5/c1-16-9-10-36-22-14-31-13-20(26(34)30-12-18-7-8-19(28)11-21(18)29)24(33)25(23(31)27(35)32(16)22)37-15-17-5-3-2-4-6-17/h2-8,11,13,16,22H,9-10,12,14-15H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEIORQEUUWOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tricyclic Core
- The tricyclic core is typically assembled via cyclization reactions involving precursors containing nitrogen and oxygen heteroatoms.
- Key steps include ring-closing reactions that form the 4-oxa and 1,8-diazatricyclic framework.
- Protecting groups may be used to mask reactive sites during intermediate steps to prevent side reactions.
Introduction of Functional Groups
- The 7-methyl group is introduced early or late in the synthesis depending on the route, often via alkylation reactions.
- The 11-phenylmethoxy substituent is installed through an etherification step, where a phenylmethanol derivative reacts with a hydroxyl group on the tricyclic core.
- The 9,12-dioxo groups are introduced by selective oxidation of corresponding hydroxyl or methylene groups, often using mild oxidizing agents to avoid over-oxidation.
Attachment of the N-[(2,4-difluorophenyl)methyl] Carboxamide Side Chain
- The carboxamide linkage is formed by coupling the tricyclic core bearing a carboxylic acid or activated ester with the (2,4-difluorophenyl)methylamine .
- This step often employs peptide coupling reagents such as EDCI, HATU, or DCC under controlled conditions to maximize yield and purity.
- The presence of fluorine atoms on the phenyl ring requires careful handling to maintain the integrity of the substituents.
Purification and Characterization
- Purification is typically achieved by chromatographic techniques such as preparative HPLC or flash chromatography.
- Characterization involves NMR, mass spectrometry, and X-ray crystallography to confirm stereochemistry and purity.
Data Table Summarizing Key Synthetic Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclization | Intramolecular cyclization, mild base or acid | Formation of 4-oxa-1,8-diazatricyclic core |
| 2 | Alkylation | Methyl iodide or equivalent, base | Introduction of 7-methyl substituent |
| 3 | Etherification | Phenylmethanol derivative, acid catalyst | Installation of 11-phenylmethoxy group |
| 4 | Oxidation | Mild oxidants (e.g., PCC, Dess–Martin periodinane) | Formation of 9,12-dioxo functionalities |
| 5 | Amide coupling | EDCI/HATU/DCC, (2,4-difluorophenyl)methylamine | Formation of N-[(2,4-difluorophenyl)methyl] carboxamide |
| 6 | Purification | Preparative HPLC, flash chromatography | Isolation of pure target compound |
Research Findings and Notes on Preparation
- The stereochemical control is critical; the (3S,7R) configuration is often targeted due to its biological relevance.
- Reaction conditions such as temperature and solvent choice significantly affect yield and stereoselectivity.
- The fluorinated phenyl group enhances lipophilicity and may influence the reactivity during amide bond formation, requiring optimized coupling conditions.
- Multi-step synthesis demands intermediate purification to avoid carryover of impurities that could complicate later steps.
- Literature indicates that similar compounds require careful pH control during coupling to prevent hydrolysis or side reactions.
Chemical Reactions Analysis
Types of Reactions
(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4R,12aS)-
Biological Activity
N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide, commonly referred to as Dolutegravir , is a potent integrase strand transfer inhibitor (INSTI) primarily used in the treatment of HIV infection. This compound has garnered significant attention due to its efficacy and safety profile in clinical settings.
Chemical Structure
The chemical structure of Dolutegravir can be summarized as follows:
- Molecular Formula : C20H18F2N3O5
- Molecular Weight : 421.37 g/mol
Structural Features
Dolutegravir features a complex bicyclic structure that includes:
- A difluorophenyl group which enhances its binding affinity.
- A carboxamide functional group essential for its biological activity.
Dolutegravir works by inhibiting the integrase enzyme of HIV, which is crucial for the viral life cycle. By preventing the integration of viral DNA into the host genome, Dolutegravir effectively halts viral replication.
Key Mechanistic Insights
- Binding Affinity : Dolutegravir shows high binding affinity to the active site of integrase, leading to effective inhibition.
- Resistance Profile : The compound exhibits a low propensity for developing resistance compared to other antiretroviral agents.
Antiviral Activity
Dolutegravir has demonstrated potent antiviral activity against HIV strains in both in vitro and in vivo studies. Clinical trials have shown that it effectively reduces viral load to undetectable levels in patients.
Clinical Studies
Several pivotal studies have established the efficacy of Dolutegravir:
| Study | Population | Outcome |
|---|---|---|
| SPRING Study | Treatment-naive adults | 88% achieved viral suppression at 48 weeks |
| FLAMINGO Study | Treatment-experienced adults | 90% maintained viral suppression over 96 weeks |
Safety Profile
Dolutegravir is generally well-tolerated with a favorable safety profile:
- Common Side Effects : Insomnia, headache, and gastrointestinal disturbances.
- Serious Adverse Events : Rarely associated with hepatotoxicity or hypersensitivity reactions.
Case Study 1: Treatment-naive Patients
In a cohort of treatment-naive patients, Dolutegravir was administered as part of a combination therapy with tenofovir and emtricitabine. Results indicated a significant reduction in viral load within the first month of treatment.
Case Study 2: Long-term Efficacy
A long-term follow-up study involving patients on Dolutegravir for over three years reported sustained viral suppression and minimal adverse effects, reinforcing its role as a first-line therapy in HIV management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dolutegravir (GSK-1349572)
Structural Features :
- Core: (3S,7R)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene.
- Substituents: 11-hydroxy (vs. 11-phenylmethoxy in the target compound), 2,4-difluorophenylmethyl, and C7-methyl.
Pharmacological Profile : - Therapeutic Use : HIV-1 integrase strand transfer inhibitor (INSTI) with FDA approval (brand name Tivicay®) .
- Efficacy : IC₅₀ of 2.7 nM against HIV-1 in cellular assays.
- Key Advantage : High genetic barrier to resistance due to tight binding to the integrase active site.
Structural Implications: The hydroxyl group at C11 in dolutegravir enhances hydrogen-bonding interactions with integrase residues (e.g., Asp64, Glu152).
EP 4 374 877 A2 Derivatives
Example Compound :
7-[(2,3-Difluoro-4-hydroxy-5-iodophenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide.
Structural Features :
- Core : Diazaspiro[4.5]decene (vs. tricyclic core in the target compound).
- Substituents : Iodine at C5, trifluoromethyl groups, and pyrimidine moiety.
Pharmacological Profile : - Therapeutic Use : Antiviral (specific target undisclosed).
- Key Advantage : Enhanced halogen-mediated hydrophobic interactions and resistance to oxidative metabolism due to trifluoromethyl groups .
However, the absence of an oxa-diaza system may limit cross-reactivity with integrase enzymes .
Phenothiazine–Siderophore Complex (Compound 10)
Structural Features :
- Core: Phenothiazine linked to a siderophore-like hexadecyl chain.
- Substituents: Chlorophenothiazine, bis-methoxybenzyl groups. Pharmacological Profile:
- Therapeutic Use : Antibacterial (iron-sequestration mechanism).
- Efficacy: Demonstrated activity against Staphylococcus aureus (MIC₉₀ = 4 µg/mL). Comparison: While unrelated in therapeutic class, the carboxamide and aromatic groups in both compounds suggest shared strategies for target binding. However, the phenothiazine core’s planar structure enables intercalation, unlike the tricyclic system of the target compound .
Structural-Activity Relationship (SAR) Insights
Table 1: Key Structural and Functional Comparisons
| Compound | Core Structure | C11 Substituent | Key Functional Groups | Therapeutic Use | Efficacy (IC₅₀ or MIC₉₀) |
|---|---|---|---|---|---|
| Target Compound | Oxa-diaza tricyclic | Phenylmethoxy | 2,4-Difluorophenylmethyl, CO | Antiviral (inferred) | Not reported |
| Dolutegravir | Oxa-diaza tricyclic | Hydroxyl | 2,4-Difluorophenylmethyl, CO | HIV-1 INSTI | 2.7 nM |
| EP 4 374 877 Derivative | Diazaspiro[4.5]decene | Iodine | Trifluoromethyl, pyrimidine | Antiviral | Not reported |
| Phenothiazine Complex | Phenothiazine-siderophore | Chlorophenothiazine | Methoxybenzyl | Antibacterial | 4 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
